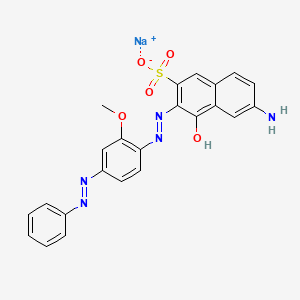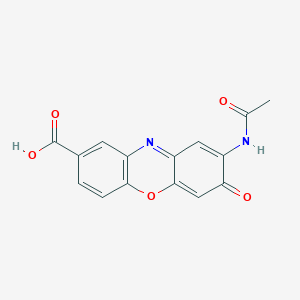
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,2-dione with 3-acetamido-1,2-phenylenediamine in the presence of sodium acetate and acetic acid in boiling tetrahydrofuran . This method allows for the formation of the phenoxazine scaffold, which is then further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Brominated phenoxazine derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting transcription and replication processes . Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cell death.
Comparación Con Compuestos Similares
Phenazine: Known for its antimicrobial and antitumor activities.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas species.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Uniqueness: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phenoxazine derivatives.
Propiedades
Número CAS |
116511-07-0 |
|---|---|
Fórmula molecular |
C15H10N2O5 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
8-acetamido-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c1-7(18)16-9-5-11-14(6-12(9)19)22-13-3-2-8(15(20)21)4-10(13)17-11/h2-6H,1H3,(H,16,18)(H,20,21) |
Clave InChI |
XYAHGPPEMKOZBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



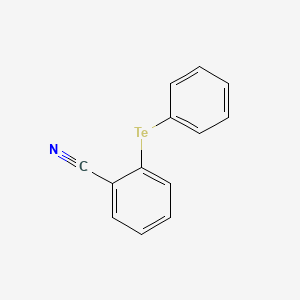
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)

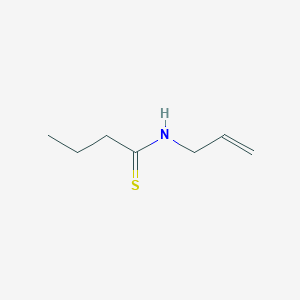
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
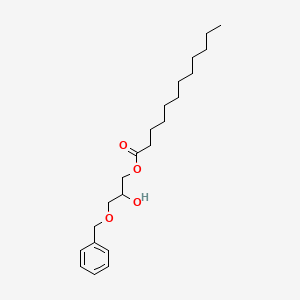
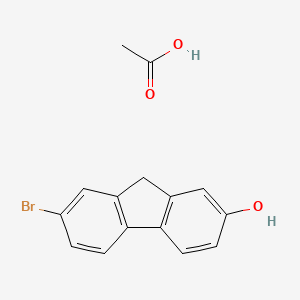
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
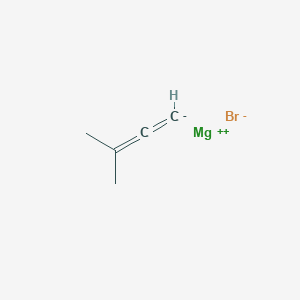
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
